Cas no 145903-18-0 (1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one)

1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(7-methoxy-2,3-dihydrobenzo[f][1,4]thiazepin-4(5H)-yl)prop-2-en-1-one
- 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
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- Inchi: 1S/C13H15NO2S/c1-3-13(15)14-6-7-17-12-5-4-11(16-2)8-10(12)9-14/h3-5,8H,1,6-7,9H2,2H3
- InChI Key: SBEQDBRASWIIOR-UHFFFAOYSA-N
- SMILES: C(N1CC2=CC(OC)=CC=C2SCC1)(=O)C=C
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M269845-2mg |
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one |
145903-18-0 | 2mg |
$ 65.00 | 2022-06-04 | ||
TRC | M269845-1mg |
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one |
145903-18-0 | 1mg |
$ 50.00 | 2022-06-04 | ||
TRC | M269845-10mg |
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one |
145903-18-0 | 10mg |
$ 135.00 | 2022-06-04 |
1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one Related Literature
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
Additional information on 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one
Introduction to 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one (CAS No. 145903-18-0)
The compound 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one, identified by its CAS number 145903-18-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, belonging to the benzothiazepine class, has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The presence of a 7-Methoxy substituent and a prop-2-en-1-one moiety contributes to its distinct pharmacological profile, making it a subject of intense research interest.
Benzothiazepines are a class of heterocyclic compounds that have been extensively studied for their biological activity. The structural framework of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one incorporates elements that are known to interact favorably with biological targets, particularly in the context of neurological and cardiovascular diseases. Recent studies have highlighted the compound's potential as an intermediate in the synthesis of novel therapeutic agents. Its molecular design allows for selective binding to specific receptors, which is a critical factor in drug development.
The 7-Methoxy group in the molecule plays a pivotal role in modulating its pharmacokinetic properties. This substitution enhances the compound's solubility and bioavailability, which are essential parameters for any drug candidate. Furthermore, the prop-2-en-1-one moiety contributes to the molecule's stability and reactivity, making it a versatile scaffold for further chemical modifications. These characteristics have positioned this compound as a valuable asset in medicinal chemistry research.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one with greater accuracy. Molecular docking studies have revealed that this compound exhibits promising interactions with enzymes and receptors involved in pain modulation and inflammation. These findings align with ongoing research aimed at developing next-generation therapeutics for chronic inflammatory conditions.
In addition to its potential in pain management, preliminary investigations suggest that 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one may have applications in treating neurological disorders. The benzothiazepine core is known to influence neurotransmitter systems, which could make this compound a candidate for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The methoxy substitution further enhances its ability to cross the blood-brain barrier, improving its therapeutic efficacy.
The synthesis of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Researchers have employed advanced catalytic systems and purification techniques to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of this compound but also serve as models for developing other complex pharmaceutical intermediates.
From a regulatory perspective, the handling and distribution of CAS No. 145903-18-0 must adhere to stringent quality control measures to ensure safety and efficacy. Pharmaceutical companies are leveraging cutting-edge analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize this compound thoroughly. These methods provide critical data on its purity, stability, and chemical structure.
The future prospects of 1-(7-Methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)prop-2-en-1-one are vast and exciting. Ongoing clinical trials are exploring its potential in treating various medical conditions, while researchers continue to optimize its chemical properties for better bioavailability and reduced side effects. The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of novel derivatives of this compound, promising even more innovative therapeutic solutions.
In conclusion,CAS No. 145903–18–0 stands as a testament to the progress made in pharmaceutical chemistry. Its unique structure and promising biological activity make it a cornerstone in the development of new drugs targeting neurological and cardiovascular diseases. As research continues to uncover new applications for this compound,the benzothiazepine derivative will undoubtedly play a pivotal role in shaping the future of medicine.
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